Benexate

Catalog No.
S604958
CAS No.
78718-52-2
M.F
C23H27N3O4
M. Wt
409.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benexate

CAS Number

78718-52-2

Product Name

Benexate

IUPAC Name

benzyl 2-[4-[(diaminomethylideneamino)methyl]cyclohexanecarbonyl]oxybenzoate

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C23H27N3O4/c24-23(25)26-14-16-10-12-18(13-11-16)21(27)30-20-9-5-4-8-19(20)22(28)29-15-17-6-2-1-3-7-17/h1-9,16,18H,10-15H2,(H4,24,25,26)

InChI Key

IAXUQWSLRKIRFR-UHFFFAOYSA-N

SMILES

C1CC(CCC1CN=C(N)N)C(=O)OC2=CC=CC=C2C(=O)OCC3=CC=CC=C3

Synonyms

benexate, benexate (trans)tosyl salt, benzyl 2-((4-guanidinomethyl)cyclohexylcarbonyloxy)benzoate

Canonical SMILES

C1CC(CCC1CN=C(N)N)C(=O)OC2=CC=CC=C2C(=O)OCC3=CC=CC=C3

Application in Pharmaceutics

Field: Pharmaceutics

Application Summary: Benexate is used clinically as a defensive type anti-ulcer agent. It has poor solubility and a bitter taste . To improve its solubility, a crystal engineering approach was proposed with the formation of novel salts using an artificial sweetener as a salt co-former .

Methods of Application: The preparation and evaluation of the physicochemical properties of the novel salts benexate saccharinate monohydrate and benexate cyclamate were carried out. Their crystal structures were determined by single-crystal X-ray structure analysis .

Results: These novel salts showed higher solubility and faster dissolution profiles that were associated with the occurrence of local layered-like structures. They also showed better moisture uptake profiles and were classified as non-hygroscopic materials .

Application in Gastroenterology

Field: Gastroenterology

Application Summary: The study investigated benexate hydrochloride betadex (BHB)-mediated ulcer healing, and changes to microcirculation modulated through nitric oxide synthase (NOS) and anti-inflammatory activity .

Methods of Application: A rat model of gastric mucosal injury was established through injection of a 60% acetic acid solution into the stomach. Following ulcer induction, the rats were administered BHB orally for 5 days at doses of 0, 100, 300 or 1,000 mg/kg .

Results: Compared with the control group, gastric ulcer size was significantly decreased in the 1,000 mg/kg BHB-treated group. Administration of BHB led to a significant increase in endothelial (e)NOS expression. BHB decreased COX expression and tumor necrosis factor-α levels when administered with the nitric oxide inhibitor, L-NAME .

Benexate is a pharmaceutical compound primarily known for its application as an anti-ulcer agent. Its chemical structure is characterized by the formula C23H27N3O4, with a molecular weight of approximately 409.5 g/mol. The compound exists in various forms, including benexate hydrochloride betadex, which enhances its therapeutic efficacy and solubility . Benexate acts by modulating gastric mucosal protection and promoting healing processes, making it a significant player in gastroenterology.

That enhance its solubility and biological activity. One notable reaction is the formation of salts with artificial sweeteners such as saccharin and cyclamate. This salt formation is achieved through an anion exchange reaction, significantly improving the solubility of benexate in aqueous environments, which is crucial for its bioavailability . The resulting salts exhibit distinct crystallographic properties, contributing to their therapeutic effectiveness.

Benexate exhibits multiple biological activities, particularly in the context of gastrointestinal health. It has been shown to promote the synthesis of nitric oxide in gastric tissues, which plays a vital role in mucosal protection and ulcer healing . Additionally, benexate modulates inflammatory responses by inhibiting cyclooxygenases and cytokine expression, further supporting its use in treating gastric ulcers . Studies have demonstrated that benexate enhances mucosal blood flow and stimulates prostaglandin synthesis, which are essential for maintaining gastric integrity.

The synthesis of benexate typically involves several steps:

  • Starting Materials: The synthesis begins with benzyl 2-((4-guanidinomethyl)cyclohexylcarbonyloxy)benzoate as a precursor.
  • Salt Formation: To enhance solubility, benexate can be reacted with various co-formers like saccharin or cyclamate under controlled conditions to produce novel salts .
  • Purification: The synthesized product undergoes purification processes such as recrystallization to ensure high purity and efficacy.

These methods aim to optimize the compound's solubility and stability for pharmaceutical applications.

Benexate is primarily used in the treatment of gastric ulcers due to its ability to protect the gastric mucosa and promote healing. Its applications extend to:

  • Gastroenterology: As an anti-ulcer medication.
  • Research: Investigated for its role in modulating nitric oxide synthesis and inflammatory responses in various gastrointestinal disorders .
  • Pharmaceutical Development: Used as a model compound for studying drug formulation techniques aimed at improving solubility and bioavailability.

Benexate has been studied for its interactions with other medications, particularly concerning its effects on gastric pH and mucosal integrity. It can alter the pharmacokinetics of co-administered drugs, potentially increasing their therapeutic effects or adverse reactions . Understanding these interactions is crucial for optimizing treatment regimens involving benexate.

Several compounds share structural or functional similarities with benexate, including:

Compound NameStructure CharacteristicsUnique Features
Irsogladine MaleateSimilar anti-ulcer propertiesDistinct mechanism involving phospholipid modulation
FamotidineHistamine H2-receptor antagonistPrimarily reduces gastric acid secretion
RanitidineAnother H2-receptor antagonistInhibits acid production but lacks nitric oxide modulation effects
SucralfateForms protective barrier over ulcersUnlike benexate, it does not modulate nitric oxide levels

Benexate's uniqueness lies in its dual action of promoting mucosal healing while modulating inflammatory responses through nitric oxide synthesis, setting it apart from traditional anti-ulcer agents like famotidine and ranitidine.

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

409.20015635 g/mol

Monoisotopic Mass

409.20015635 g/mol

Heavy Atom Count

30

UNII

O3PR2X907M

Wikipedia

Benexate

Dates

Modify: 2023-08-15

Differential effect of benexate hydrochloride betadex on prostaglandin levels in stomach and inflammatory site in rats

Y Hori, K Odaguchi, H Jyoyama, K Yasui, T Mizui
PMID: 8912919   DOI: 10.1254/jjp.72.183

Abstract

We compared the effects of an anti-ulcer agent, benexate hydrochloride betadex (BHB), on prostaglandin (PG) levels in gastric tissue and inflammatory exudate in untreated and indomethacin-treated rats. BHB (100, 300 and 1000 mg/kg, p.o.) showed dose-dependent inhibition of gastric mucosal lesions induced by indomethacin (30 mg/kg, p.o.). Sustained decrease of PGs (PGE2 and 6-keto-PGF(1alpha)) in the gastric wall was observed from 0.5 to 6 hr after indomethacin treatment. BHB (300 and 1000 mg/kg) dose-dependently led to recovery of the indomethacin-induced decrease of gastric PGs at 1 and 6 hr after dosing. It did not antagonize the indomethacin-induced decrease of PG levels in the pleural exudate of carrageenin pleurisy nor did it affect the anti-inflammatory effects of indomethacin. BHB (100 to 1000 mg/kg) alone increased gastric PGE2 by 61% to 113%, while it decreased PGE2 levels in the pleural exudate by 9% to 71% at 6 hr after dosing. These results suggest that sustained increase of gastric PGE2 by BHB could be responsible for protection against indomethacin-induced gastric mucosal lesions and that BHB is a suitable anti-ulcer agent for NSAIDs without compromising their anti-inflammatory effects.


Syntheses and inhibitory effects on gastric lesions of trans-guanidinomethylcyclohexane carboxylic acid arylamides

H Ueda, Y Momoi, T Ikeda, H Kakegawa, H Miyataka, H Matsumoto, T Satoh
PMID: 8477502   DOI: 10.1248/cpb.41.522

Abstract

A novel series of trans-guanidinomethylcyclohexanecarboxylic acid (trans-GMCHA) arylamides was synthesized. The several trans-GMCHA arylamide derivatives showed more potent inhibitory effects on the stress- and HCl-ethanol-induced gastric ulcers than cetraxate in rats. In acute toxicity studies in mice, most amides showed such severe toxicity that all mice injected with these compounds (50 mg/kg, i.p.) died. However, mice injected with the trans-GMCHA (2'-,3'- and 4'-ethoxycarboxy)phenylamide (7, 8 and 9) which bear an alkyloxycarbonyl group at benzene ring survived. From these results, trans-GMCHA (2'-ethoxycarbonyl)phenylamide (7) was selected as a promising anti-ulcer agent.


[Studies on benexate.CD: effect of inclusion compound formation on the antiulcer activity of benexate, the effective ingredient of benexate.CD]

N Muranushi, M Yoshida, H Kinoshita, F Hirose, T Fukuda, M Doteuchi, H Yamada
PMID: 3417211   DOI: 10.1254/fpj.91.377

Abstract

Benexate.CD, a new orally active antiulcer agent, is an inclusion compound of benexate and beta-cyclodextrin (beta-CD). The present report investigated the significance of complex formation on the antiulcer activity of benexate, the effective ingredient of benexate.CD. To evaluate the improvement of solubility, the dissolution properties of benexate from various pharmaceutical forms into the 1st fluid of the Pharmacopoeia of Japan, a model of gastric juice, were compared. Benexate itself was hardly soluble, but the physical mixture of benexate and beta-CD showed a solubility increase of benexate. On the other hand, benexate.CD showed a supersaturated dissolution curve and its peak concentration was 8 times higher than the solubility of the physical mixture. When benexate.CD was administered orally to pylorus ligated rats in the powder formulation, the similar supersaturated dissolution behavior was observed in the stomach, and the benexate level in gastric tissue was higher than that in benexate or the physical mixture administration. Benexate.CD extremely inhibited the ulcer formation caused by HCl-ethanol ingestion, but there was no significant inhibition after treatment with benexate or the physical mixture. These results indicated that it is necessary for benexate to form an inclusion compound in order to exert a strong antiulcer activity.


Inhibition of constitutive nitric oxide synthase by benexate

T Arimoto, T Yoshikawa, Y Komori, Y Kumagai
PMID: 8809208   DOI: 10.1016/0024-3205(96)00413-4

Abstract

We evaluated the inhibitory action of benexate (benzyl 2-[trans-4 -(guanidinomethyl) cyclohexylcarbonyloxy] benzoate hydrochloride beta-cyclodextrin clathrate), an anti-ulcer agent, on the formation of nitric oxide by stomach and brain enzyme preparations and on the purified neuronal nitric oxide synthase (NOS). Benexate markedly inhibited NOS activities of both stomach and brain preparations, with IC50 values of 68 and 29 microM, respectively. The results of double-reciprocal analysis suggested that the inhibition was competitive with an arginine substrate. Experiments with purified NOS revealed that benexate suppressed not only citrulline formation but also the oxidation of NADPH and the production of hydrogen peroxide by the enzyme. Taken together, it is indicated that benexate is an inhibitor for NOS in spite of the fact the drug elicits an increase in blood flow in a gastric mucosa.


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